molecular formula C16H16N2O2S B2669728 N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide CAS No. 1645402-98-7

N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide

Cat. No.: B2669728
CAS No.: 1645402-98-7
M. Wt: 300.38
InChI Key: HUOGZZKVMWHMBK-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyanocyclobutyl Group: This step involves the cyclization of a suitable precursor to form the cyanocyclobutyl group.

    Thiophene Ring Formation: The thiophene ring is synthesized through a series of reactions, often starting from a halogenated precursor.

    Furan Ring Introduction: The furan ring is introduced via a coupling reaction with the thiophene ring.

    Amide Bond Formation: The final step involves the formation of the amide bond between the cyanocyclobutyl group and the thiophene-furan moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon (Pd/C) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-YL)thiophene-2-carboxamide analogs: Compounds with similar structures but different functional groups.

    Thiophene derivatives: Compounds containing the thiophene ring but lacking the furan or cyanocyclobutyl groups.

    Furan derivatives: Compounds containing the furan ring but lacking the thiophene or cyanocyclobutyl groups.

Uniqueness

This compound is unique due to its combination of the thiophene, furan, and cyanocyclobutyl groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N-methyl-5-(5-methylfuran-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11-4-5-12(20-11)13-6-7-14(21-13)15(19)18(2)16(10-17)8-3-9-16/h4-7H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOGZZKVMWHMBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=C(S2)C(=O)N(C)C3(CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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